Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate
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Overview
Description
Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 4-chloro-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate typically involves the esterification of 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetic acid.
Reduction: 2-[4-(4-chloro-2-methoxyphenyl)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(4-chloro-2-methylphenyl)phenyl]acetate: Similar structure but with a methyl group instead of a methoxy group.
Methyl 2-[4-(4-chloro-2-hydroxyphenyl)phenyl]acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 2-[4-(4-bromo-2-methoxyphenyl)phenyl]acetate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate is unique due to the presence of both a chloro and a methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-19-15-10-13(17)7-8-14(15)12-5-3-11(4-6-12)9-16(18)20-2/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHQEIZWKABSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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